Methyl 1-aminocyclopropanecarboxylate Methyl 1-aminocyclopropanecarboxylate
Brand Name: Vulcanchem
CAS No.: 72784-43-1
VCID: VC2422493
InChI: InChI=1S/C5H9NO2/c1-8-4(7)5(6)2-3-5/h2-3,6H2,1H3
SMILES: COC(=O)C1(CC1)N
Molecular Formula: C5H9NO2
Molecular Weight: 115.13 g/mol

Methyl 1-aminocyclopropanecarboxylate

CAS No.: 72784-43-1

Cat. No.: VC2422493

Molecular Formula: C5H9NO2

Molecular Weight: 115.13 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-aminocyclopropanecarboxylate - 72784-43-1

Specification

CAS No. 72784-43-1
Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
IUPAC Name methyl 1-aminocyclopropane-1-carboxylate
Standard InChI InChI=1S/C5H9NO2/c1-8-4(7)5(6)2-3-5/h2-3,6H2,1H3
Standard InChI Key CSHMCEYIMFSLSS-UHFFFAOYSA-N
SMILES COC(=O)C1(CC1)N
Canonical SMILES COC(=O)C1(CC1)N

Introduction

Chemical Structure and Basic Properties

Methyl 1-aminocyclopropanecarboxylate is characterized by a cyclopropane ring structure with an amino group and a methyl ester functional group. The compound has distinctive structural properties that contribute to its biological activity and chemical behavior.

Molecular Identification

The compound exists in two main forms: the free base and the hydrochloride salt. The molecular formula of the free base is C5H9NO2, while the hydrochloride salt has the formula C5H10ClNO2 . The molecular weight of the free base is 115.13 g/mol, compared to 151.59 g/mol for the hydrochloride salt .

PropertyFree BaseHydrochloride Salt
Chemical FormulaC5H9NO2C5H10ClNO2
Molecular Weight115.13 g/mol151.59 g/mol
CAS Number72784-43-172784-42-0
StateNot specifiedSolid

Structural Representations

The structural characteristics of Methyl 1-aminocyclopropanecarboxylate include a three-membered cyclopropane ring with an amino group and a methoxycarbonyl group attached to the same carbon atom. This unique structure contributes to its reactivity and biological activity.

The compound can be represented using various notations:

Representation TypeValue
IUPAC Namemethyl 1-aminocyclopropane-1-carboxylate
InChIInChI=1S/C5H9NO2/c1-8-4(7)5(6)2-3-5/h2-3,6H2,1H3
InChIKeyCSHMCEYIMFSLSS-UHFFFAOYSA-N
SMILESCOC(=O)C1(CC1)N

These structural identifiers provide standardized ways to represent the compound in chemical databases and literature .

Chemical and Physical Properties

The physical and chemical properties of Methyl 1-aminocyclopropanecarboxylate determine its behavior in various experimental conditions and biological systems.

PropertyDetails
Storage Condition-20°C (recommended)
Long-term StorageAt -80°C, use within 6 months; at -20°C, use within 1 month
Solubility EnhancementHeat to 37°C and use ultrasonic bath to increase solubility
Shipping ConditionWith blue ice (evaluation sample); room temperature or with blue ice upon request (other sizes)

To prepare stock solutions of different concentrations, the following volumes of solvent are recommended per amount of compound:

ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM6.5967 mL32.9837 mL65.9674 mL
5 mM1.3193 mL6.5967 mL13.1935 mL
10 mM0.6597 mL3.2984 mL6.5967 mL

These guidelines help researchers prepare solutions of appropriate concentrations for various experimental applications .

Nomenclature and Identifiers

Methyl 1-aminocyclopropanecarboxylate is known by several synonyms and identifiers in chemical databases and commercial catalogs.

Synonyms and Alternative Names

The compound is known by multiple names across different sources:

CategoryNames
Common SynonymsMethyl 1-aminocyclopropane-1-carboxylate; ACPCM; Methyl 1-amino-1-cyclopropylcarboxylate; Cyclopropanecarboxylic acid, 1-amino-, Methyl ester
Database IdentifiersMFCD00906963 (MDL); DTXSID20370671; CB11459657 (ChemicalBook)
Hydrochloride Salt Synonyms1-Aminocyclopropane-1-carboxylic acid methyl ester hydrochloride; Methyl 1-aminocyclopropanecarboxylate HCl; ACPC-OMe HCl

These various identifiers and names facilitate the identification and sourcing of the compound across different chemical databases and supplier catalogs .

Biological Significance

Methyl 1-aminocyclopropanecarboxylate is closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), which plays a crucial role in plant physiology as the immediate precursor to ethylene.

Relationship to Ethylene Biosynthesis

The parent compound, 1-aminocyclopropane-1-carboxylic acid (ACC), is synthesized from S-adenosyl-L-methionine by the enzyme 1-aminocyclopropane-1-carboxylate synthase (ACS) . This reaction represents the rate-limiting step in ethylene biosynthesis in plants.

Ethylene is a gaseous plant hormone responsible for regulating various developmental processes in plants, including:

  • Initiation of fruit ripening

  • Shoot and root growth and differentiation

  • Leaf and fruit abscission

  • Flower opening

  • Flower and leaf senescence

Methyl 1-aminocyclopropanecarboxylate, as the methyl ester derivative of ACC, has potential research applications in studying ethylene biosynthesis and signaling pathways.

ManufacturerProduct DescriptionPackage SizePrice (USD)
TRCMethyl 1-aminocyclopropanecarboxylate250 mg$55
TRCMethyl 1-aminocyclopropanecarboxylate1 g$75
UsbiologicalMethyl 1-aminocyclopropanecarboxylate100 mg$305
AK ScientificMethyl 1-aminocyclopropanecarboxylate10 g$411
American Custom Chemicals CorporationMethyl 1-aminocyclopropanecarboxylate 95.00%5 g$1,322.48
Hazard CategoryClassification
Skin EffectsSkin Irritation, Category 2 (H315)
Eye EffectsSerious Eye Irritation, Category 2 (H319)
Respiratory EffectsSpecific Target Organ Toxicity - Single Exposure, Category 3 (H335)

These classifications indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Research Applications

Methyl 1-aminocyclopropanecarboxylate has potential applications in various research fields, particularly in plant science and agricultural research.

Plant Science Research

The compound is valuable for studying:

  • Ethylene biosynthesis pathways

  • Plant hormone signaling mechanisms

  • Fruit ripening processes

  • Plant stress responses

  • Developmental biology in plants

These applications stem from its relationship to ACC and the ethylene biosynthesis pathway, which is critical for understanding numerous plant developmental processes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator